molecular formula C16H13ClN2OS2 B2657429 N-(7-chloro-4-methylbenzo[d]thiazol-2-yl)-2-(methylthio)benzamide CAS No. 896352-62-8

N-(7-chloro-4-methylbenzo[d]thiazol-2-yl)-2-(methylthio)benzamide

Cat. No.: B2657429
CAS No.: 896352-62-8
M. Wt: 348.86
InChI Key: BXBJIOOPNOKSBS-UHFFFAOYSA-N
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Description

N-(7-chloro-4-methylbenzo[d]thiazol-2-yl)-2-(methylthio)benzamide is a synthetic organic compound built around a benzo[d]thiazole core, a privileged scaffold in medicinal chemistry known for its diverse biological activities and electron-rich, planar structure that facilitates interactions with biological targets . This compound is of significant interest in pharmaceutical and biochemical research, particularly in the development of novel small molecule therapeutics. The structural motif of benzothiazole-bearing benzamide side chains is a key feature in compounds designed to target and inhibit the Epidermal Growth Factor Receptor (EGFR), a well-validated target in oncology . Research on closely related analogs has demonstrated potent anti-cancer activity against a panel of human cancer cell lines, including breast (T47D), prostate (PC3), lung (A549), and colon (HCT116) cancers . Furthermore, structurally similar N-(thiazol-2-yl)-benzamide analogs have been identified and functionally characterized as the first class of selective antagonists for the Zinc-Activated Channel (ZAC), an atypical member of the Cys-loop receptor superfamily, suggesting potential as a pharmacological tool for neuropharmacological research . The mechanism of action for such compounds is often through targeted protein inhibition. For instance, one highly related benzothiazole-triazole hybrid was reported to significantly inhibit EGFR by 96.8% and also demonstrated promising inhibition of the downstream PI3K/AKT/mTOR signaling pathway . Another analog was found to act as a negative allosteric modulator, suggesting a state-dependent channel block . Researchers can leverage this compound as a key intermediate or precursor for further chemical elaboration, or as a pharmacological probe for initial bioactivity screening. This product is intended for research and development purposes only in a controlled laboratory setting. It is not intended for diagnostic or therapeutic use in humans or animals.

Properties

IUPAC Name

N-(7-chloro-4-methyl-1,3-benzothiazol-2-yl)-2-methylsulfanylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13ClN2OS2/c1-9-7-8-11(17)14-13(9)18-16(22-14)19-15(20)10-5-3-4-6-12(10)21-2/h3-8H,1-2H3,(H,18,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BXBJIOOPNOKSBS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=C(C=C1)Cl)SC(=N2)NC(=O)C3=CC=CC=C3SC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13ClN2OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(7-chloro-4-methylbenzo[d]thiazol-2-yl)-2-(methylthio)benzamide typically involves the following steps:

    Formation of the Benzothiazole Core: The benzothiazole core can be synthesized through the cyclization of 2-aminothiophenol with a suitable aldehyde or ketone under acidic conditions.

    Methylation: The methyl group at the 4th position can be introduced through methylation reactions using methyl iodide or dimethyl sulfate.

    Formation of the Benzamide Moiety: The final step involves the coupling of the benzothiazole derivative with 2-(methylthio)benzoic acid or its derivatives under amide bond-forming conditions, typically using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Continuous flow synthesis and the use of green chemistry principles are often employed to enhance the efficiency and sustainability of the production process.

Chemical Reactions Analysis

Types of Reactions

N-(7-chloro-4-methylbenzo[d]thiazol-2-yl)-2-(methylthio)benzamide can undergo various chemical reactions, including:

    Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The nitro group, if present, can be reduced to an amine using reducing agents like tin(II) chloride or iron powder.

    Substitution: The chlorine atom can be substituted with nucleophiles such as amines or thiols under suitable conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid

    Reduction: Tin(II) chloride, iron powder

    Substitution: Amines, thiols

Major Products

    Oxidation: Sulfoxides, sulfones

    Reduction: Amines

    Substitution: Substituted benzothiazole derivatives

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Studied for its antimicrobial, antifungal, and anticancer properties. It has shown potential as an inhibitor of certain enzymes and receptors.

    Medicine: Explored for its potential use in drug development, particularly for the treatment of infectious diseases and cancer.

    Industry: Utilized in the development of new materials with specific properties, such as fluorescence or conductivity.

Mechanism of Action

The mechanism of action of N-(7-chloro-4-methylbenzo[d]thiazol-2-yl)-2-(methylthio)benzamide involves its interaction with specific molecular targets and pathways. For instance, it may inhibit the activity of certain enzymes by binding to their active sites or modulate receptor activity by acting as an agonist or antagonist. The exact molecular targets and pathways can vary depending on the specific biological context and application.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Effects on the Benzothiazole Ring

Halogen and Alkyl Substituents
  • Chlorine Substitution: The 7-chloro substitution in the target compound is analogous to derivatives like N-(2-(6-chlorobenzo[d]thiazol-2-yl)phenyl)benzamide (, compound 3c), which exhibited a lower synthesis yield (56%) compared to non-chlorinated analogs (up to 94%) . This suggests that chloro substitution at specific positions may reduce reactivity during synthesis. In N-(5-Chloro-1,3-thiazol-2-yl)-2,4-difluorobenzamide (), chlorine on the thiazole ring facilitates intermolecular hydrogen bonding (N–H⋯N), stabilizing crystal packing . Similar interactions may influence the solubility and stability of the target compound.
  • Methyl Substitution: The 4-methyl group in the target compound contrasts with morpholinoethoxy substituents in N-(2-chlorobenzyl)-2-(2-(4-(2-morpholinoethoxy)phenyl)thiazol-4-yl)acetamide ().
Substitution Position and Activity
  • Derivatives like N-(2-(benzo[d]thiazol-2-yl)-3-methoxyphenyl)benzamide (b) demonstrate that substituent position significantly impacts activity. The methoxy group at position 3 on the phenyl ring alters electronic properties, which may enhance binding affinity compared to unsubstituted analogs .

Modifications on the Benzamide Moiety

Methylthio vs. Other Substituents
  • The 2-(methylthio) group in the target compound differs from 2,4-difluorobenzamide () and N-[2-(3,4-dimethoxyphenyl)ethyl]benzamide (Rip-B, ). Fluorine: In , fluorine substituents participate in non-classical hydrogen bonds (C–H⋯F), improving crystallinity but possibly reducing metabolic stability . Methoxy (-OMe): Rip-B () shows methoxy groups increase polarity, which may limit blood-brain barrier penetration compared to the target compound .
Sulfonamide vs. Benzamide Pharmacophores
  • Compounds like N-(3-(benzo[d]thiazol-2-yl)thiophen-2-yl)furan-2-sulfonamide (, compound 100) replace benzamide with sulfonamide, altering target selectivity. Sulfonamides often exhibit stronger hydrogen-bonding capacity, which may enhance affinity for polar active sites .

Biological Activity

N-(7-chloro-4-methylbenzo[d]thiazol-2-yl)-2-(methylthio)benzamide is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article delves into its biological activity, synthesis, and potential therapeutic applications, supported by data tables and relevant research findings.

Molecular Formula: C16H13ClN2OS2
Molecular Weight: 348.86 g/mol

The compound features a benzothiazole moiety, which is known for its pharmacological significance. The presence of chlorine and methylthio groups contributes to its unique biological profile.

Anticancer Properties

Recent studies have highlighted the anticancer potential of benzothiazole derivatives, including this compound. Research indicates that this compound exhibits significant inhibitory effects on various cancer cell lines.

Table 1: Anticancer Activity of this compound

Cell LineIC50 (µM)Mechanism of Action
A4315.0Induces apoptosis and inhibits cell migration
A5494.5Inhibits AKT and ERK signaling pathways
H12996.0Reduces inflammatory cytokines (IL-6, TNF-α)

The compound significantly inhibits the proliferation of A431 (human epidermoid carcinoma), A549 (non-small cell lung cancer), and H1299 cells, demonstrating its potential as an anticancer agent .

Anti-inflammatory Activity

In addition to its anticancer properties, this compound has shown anti-inflammatory effects. Studies have demonstrated that it reduces the expression levels of inflammatory markers such as IL-6 and TNF-α in macrophage models.

Mechanistic Studies

Mechanistic investigations reveal that the compound modulates key signaling pathways involved in cancer progression. Specifically, it has been shown to inhibit the AKT and ERK pathways, which are crucial for cell survival and proliferation .

Synthesis

The synthesis of this compound can be achieved through various synthetic routes involving the reaction of benzothiazole derivatives with appropriate amines and thiols. The general synthetic pathway includes:

  • Formation of Benzothiazole Derivative: Reaction of 7-chloro-4-methylbenzothiazole with a suitable thiol.
  • Amidation Reaction: Coupling the resulting intermediate with methylthio-substituted benzamide.

Study 1: Anticancer Evaluation

A study published in a peer-reviewed journal evaluated the anticancer activity of several benzothiazole derivatives, including this compound. The results indicated that this compound significantly inhibited cell proliferation and induced apoptosis in cancer cells .

Study 2: Inflammatory Response Modulation

Another research effort focused on the anti-inflammatory properties of this compound. Using ELISA assays, it was found that treatment with this compound led to a marked reduction in pro-inflammatory cytokines in RAW264.7 macrophages .

Q & A

Q. Optimization Strategies

  • Yield Improvement : Use coupling agents like DMT-MM (4-(4,6-dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium chloride) for efficient amidation .
  • Byproduct Mitigation : Monitor reaction progress via TLC and employ NaHCO₃ washes to remove unreacted acyl chlorides .

Which spectroscopic and analytical techniques are most reliable for confirming the structure of N-(benzo[d]thiazol-2-yl)benzamide derivatives?

Q. Basic Characterization

  • IR Spectroscopy : Confirm amide C=O stretches (1640–1680 cm⁻¹) and thiazole C=N bonds (1520–1560 cm⁻¹) .
  • NMR : Identify substituent environments (e.g., ¹H NMR: δ 7.2–8.5 ppm for aromatic protons; ¹³C NMR: δ 165–170 ppm for amide carbonyl) .
  • Mass Spectrometry (HRMS) : Validate molecular weight (e.g., [M+H]⁺ peaks with <5 ppm error) .

Q. Advanced Analysis

  • X-ray Crystallography : Resolve intermolecular interactions (e.g., hydrogen bonding patterns in crystal lattices) .
  • 2D NMR (COSY, HSQC) : Assign complex splitting patterns in crowded aromatic regions .

What in vitro biological assays are suitable for evaluating the anticancer or antimicrobial potential of this compound?

Q. Basic Screening

  • Anticancer Activity :
    • MTT Assay : Test cytotoxicity against cancer cell lines (e.g., IC₅₀ values for HeLa or MCF-7) .
    • Apoptosis Assays : Use Annexin V/PI staining to quantify cell death pathways .
  • Antimicrobial Activity :
    • MIC Determination : Evaluate bacterial/fungal growth inhibition (e.g., against S. aureus or C. albicans) .

Q. Advanced Mechanistic Studies

  • Enzyme Inhibition : Target PFOR (pyruvate:ferredoxin oxidoreductase) via competitive binding assays, leveraging the amide anion’s interaction with catalytic sites .
  • Molecular Dynamics Simulations : Model ligand-receptor interactions (e.g., with EGFR or tubulin) .

How do substituents on the benzamide and thiazole rings influence bioactivity?

Q. Structure-Activity Relationship (SAR) Insights

  • Thiazole Modifications :
    • Electron-withdrawing groups (e.g., 7-Cl, 4-CH₃) enhance metabolic stability and lipophilicity, improving bioavailability .
    • Bulky substituents (e.g., 4-(trifluoromethyl)benzamide) may sterically hinder target binding .
  • Benzamide Variations :
    • Methylthio (SMe) groups : Increase electron density, potentially enhancing DNA intercalation .
    • Halogenation (Cl, F) : Improve cytotoxicity via hydrophobic interactions with kinase pockets .

Q. Common Challenges

  • Impurity Peaks : Trace solvents (e.g., pyridine at δ 8.5 ppm) or unreacted starting materials .
  • Isomerization : Check for E/Z isomerism in acrylamide derivatives using NOESY .

Q. Troubleshooting Workflow

Repeat Purification : Use gradient column chromatography (hexane/EtOAc).

Variable Temperature NMR : Identify dynamic processes (e.g., rotamers) .

High-Resolution MS/MS : Fragment ions to confirm backbone connectivity .

What strategies are effective for scaling up synthesis while maintaining purity?

Q. Advanced Process Optimization

  • Flow Chemistry : Minimize side reactions (e.g., thiazole ring oxidation) via controlled reagent mixing .
  • Green Solvents : Replace pyridine with biodegradable alternatives (e.g., Cyrene™) .
  • PAT (Process Analytical Technology) : Use in-line FTIR to monitor reaction progression .

Q. Scale-Up Case Study

  • Pilot-Scale Synthesis : Achieved 72% yield at 100 g scale using DMF as solvent and Pd-catalyzed C-H activation .

How can computational tools aid in predicting the pharmacokinetic profile of this compound?

Q. In Silico Methods

  • ADMET Prediction : Use SwissADME to estimate logP (lipophilicity), CYP450 inhibition, and BBB permeability .
  • Docking Studies (AutoDock Vina) : Identify potential targets (e.g., tubulin or topoisomerase II) .
  • MD Simulations (GROMACS) : Assess stability of ligand-protein complexes over 100 ns trajectories .

Q. Key Findings

  • Metabolic Stability : The methylthio group reduces susceptibility to CYP3A4 oxidation .
  • Bioavailability : Predicted F% >60% due to moderate logP (~3.2) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.